molecular formula C15H14N2O2 B6064522 N'-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide CAS No. 82859-74-3

N'-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide

Cat. No.: B6064522
CAS No.: 82859-74-3
M. Wt: 254.28 g/mol
InChI Key: DPUVCYHYDOCXKP-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from the condensation reaction between 2-hydroxybenzaldehyde and 4-methylbenzohydrazide. Schiff bases are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-8-12(9-7-11)15(19)17-16-10-13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVCYHYDOCXKP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418677, DTXSID50877729
Record name NSC204792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylaldehyde p-Methylphenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82859-74-3
Record name NSC204792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC204792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TOLUIC (2-HYDROXYBENZYLIDENE)HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide can be synthesized through a condensation reaction between 2-hydroxybenzaldehyde and 4-methylbenzohydrazide. The reaction typically takes place in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: 2-hydroxybenzaldehyde and 4-methylbenzohydrazide.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s hydrazone group can also participate in redox reactions, contributing to its biological activity. Molecular docking studies have shown that the compound can bind to specific protein targets, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

N’-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide can be compared to other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N,N’-di[(E)-1-(2-hydroxyphenyl)methylidene]-2,6-naphthalenedicarbohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. N’-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide is unique due to its specific combination of hydroxy and methyl groups, which contribute to its distinct properties and applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.